molecular formula C₁₈H₂₃NO₁₀ B133314 methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate CAS No. 78850-37-0

methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate

Cat. No. B133314
CAS RN: 78850-37-0
M. Wt: 413.4 g/mol
InChI Key: NHGHQTDLCDGYEQ-LMHBHQSJSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of indenopyrazoles involves a two-step reaction from indanones and phenyl isothiocyanates . Similarly, pyrazolo[1,2-a][1,2,4]triazoles are synthesized via a one-pot reaction of aromatic aldehydes, alkyl acetoacetates, and 4-phenylurazole . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired products.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activities. For instance, the title molecule in paper has a cis-fused bicyclic system with a specific conformation that affects its reactivity. The dihedral angle between the planar atoms of the pyrrolidinone ring and the phenyl ring is a structural feature that can influence the molecule's interactions with other compounds.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to a variety of products depending on the reactants and conditions used. For example, the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide produces highly functionalized CF3-1,2,3-triazoles . Understanding the reactivity of functional groups, such as the carboxylate group or the acetyloxy substituents, is essential for predicting the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of acetyloxy substituents in axial positions and the equatorial position of the carboxylate substituent affect the physical properties of the compound described in paper . These properties can determine the compound's solubility, stability, and suitability for various applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound has been utilized in the synthesis of various novel derivatives, particularly in the field of heterocyclic chemistry. For example, it has been used in the synthesis of 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, showcasing its versatility in creating complex chemical structures (Kumar & Mashelkar, 2007).
  • Additionally, this compound plays a role in the formation of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds, which are significant in organic synthesis and the study of reaction mechanisms (Scrowston & Shaw, 1976).

Biological Applications

  • In the field of medicinal chemistry, compounds related to this structure have been used in the synthesis of novel compounds with potential biological activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidines derivatives has been investigated for their anticancer and anti-5-lipoxygenase agents, highlighting the pharmaceutical importance of this class of compounds (Rahmouni et al., 2016).

Material Science and Other Applications

  • In material science, related compounds have been studied for their applications as fluorescent whiteners. The synthesis of 2,4-dihydro-6-methyl-4-phenyl-2-(4-substituted phenyl)pyrazolo[3,4-d]-1,2,3-triazole derivatives showcases the potential use of these compounds in enhancing the brightness of materials (Rangnekar & Tagdiwala, 1986).

properties

IUPAC Name

methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-triacetyloxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO10/c1-8-19-15-12(26-8)6-13(18(23)24-5)29-17(15)16(28-11(4)22)14(27-10(3)21)7-25-9(2)20/h6,12,14-17H,7H2,1-5H3/t12-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGHQTDLCDGYEQ-LMHBHQSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551159
Record name Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate

CAS RN

78850-37-0
Record name Methyl (3aR,4R,7aR)-3a,7a-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78850-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3alphaR,4R,7aR)-3alpha,7alpha-dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
Reactant of Route 3
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methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano(3,4-d)oxazole-6-carboxylate

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